Benzyl (5-methylpyrazin-2-yl)carbamate

Descripción

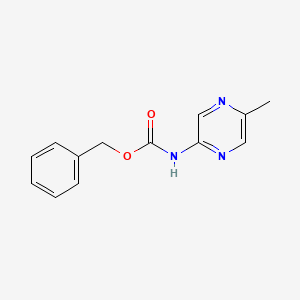

Structure

2D Structure

Propiedades

IUPAC Name |

benzyl N-(5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKSQZLJHRCKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674604 | |

| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033418-57-3 | |

| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Curtius Rearrangement-Based Synthesis

One of the key methods for preparing Benzyl (5-methylpyrazin-2-yl)carbamate involves the Curtius rearrangement of carboxylic acid precursors. This approach is well-documented in pharmaceutical process development, particularly for multikilogram scale synthesis of pyrazine building blocks.

Process Overview : The carboxylic acid derivative of 5-methylpyrazin-2-yl is converted into an acyl azide intermediate, which upon thermal rearrangement yields an isocyanate. The isocyanate then reacts with benzyl alcohol to form the desired carbamate.

Advantages : This method allows for efficient and scalable production with good purity and yield, suitable for pharmaceutical applications.

Reactor Technology : Use of mesofluidic flow reactors has been reported to enhance reaction control and safety during the Curtius rearrangement step, improving reproducibility and throughput.

Analytical Data : The product typically shows melting point around 191.4 °C, with IR peaks at 1719, 1567, 1353 cm⁻¹ corresponding to carbamate functional groups, and characteristic ¹H and ¹³C NMR signals confirming structure (e.g., ¹H NMR signals at 10.45 ppm broad NH, aromatic and methyl protons).

Carbamoylation of 5-Methylpyrazin-2-yl Amines

Another synthetic route involves direct carbamoylation of the corresponding 5-methylpyrazin-2-yl amine with benzyl chloroformate or related carbamoyl chlorides.

Reaction Conditions : The amine is reacted with benzyl chloroformate in the presence of a base such as potassium carbonate, typically in an aprotic solvent like glyme or dichloromethane, at room temperature.

Outcome : This reaction yields this compound with moderate to high yields, often requiring purification by column chromatography to separate mono-carbamoylated product from possible diacylated or urea byproducts.

Example from Related Compounds : Similar carbamoylation reactions on benzimidazole derivatives have been reported with yields around 78-85%, indicating the feasibility of this method for pyrazinyl carbamates.

Chemical Reduction and Workup

In some synthetic routes, chemical reduction with zinc powder and acetic acid is used to convert oxime intermediates to amines before carbamoylation.

Procedure : The oxime derivative is refluxed with zinc and acetic acid, then neutralized with ammonium hydroxide to precipitate the amine intermediate.

Subsequent Step : The amine is then reacted with benzyl chloroformate to form the carbamate.

Yields : High yields (up to 89-96%) have been reported for these reduction-carbamoylation sequences in structurally related benzimidazole carbamates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Curtius Rearrangement | Carboxylic acid → acyl azide → isocyanate + benzyl alcohol; mesofluidic flow reactor | Scalable, clean reaction profile | Not explicitly stated; efficient | Suitable for multikilogram scale; precise control via flow |

| Carbamoylation of Amines | 5-Methylpyrazin-2-yl amine + benzyl chloroformate + K2CO3, room temp, glyme | Straightforward, mild conditions | 78-85 (analogous compounds) | Requires purification; risk of diacylation minimized by conditions |

| Catalytic Hydrogenation + Carbamoylation | Nitro/oxime intermediates reduced with Pd/C or Raney Ni in MeOH; then carbamoylation | Effective for precursor amine formation | Near quantitative for reduction step | Useful in multi-step synthesis routes |

| Chemical Reduction + Carbamoylation | Oxime + Zn/AcOH reflux, neutralization, then carbamoylation | High yield, cost-effective reagents | 89-96 (related compounds) | Requires careful workup to isolate amine |

Detailed Research Findings

The Curtius rearrangement method, as applied to pyrazine derivatives, has been optimized for safety and efficiency using continuous flow technology, reducing hazards associated with azide intermediates and improving product consistency.

Carbamoylation reactions require careful stoichiometric control and base selection to avoid side reactions such as formation of ureas or diacylated products, which have been observed in related heterocyclic carbamate syntheses.

Catalytic hydrogenation steps are highly selective for nitro to amine reduction but may also reduce other functional groups; thus, reaction conditions must be optimized to preserve sensitive moieties.

Chemical reductions with zinc and acetic acid provide an alternative to catalytic hydrogenation, offering operational simplicity and avoiding the need for pressurized hydrogen, but require thorough purification steps to remove metal residues and byproducts.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl (5-methylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Aplicaciones Científicas De Investigación

Benzyl (5-methylpyrazin-2-yl)carbamate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials.

Mecanismo De Acción

The mechanism by which Benzyl (5-methylpyrazin-2-yl)carbamate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 2383887-08-7)

- Structural Difference : Replaces the pyrazine ring with a pyridine ring bearing a boronic ester group.

- Functional Impact : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation or fragment-based drug design. In contrast, the pyrazine ring in the target compound may favor hydrogen bonding or π-π stacking due to its nitrogen-rich aromatic system .

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS 54167-92-9)

- Structural Difference : Substitutes the pyrazine with a thiazole ring containing a phenyl group.

- The phenyl group increases steric bulk, which may reduce solubility compared to the methyl-substituted pyrazine in the target compound .

(5-Methylpyrazin-2-yl)methanamine (CAS 132664-85-8)

- Structural Difference : Lacks the carbamate group, featuring a primary amine instead.

- Functional Impact : The absence of the carbamate reduces stability toward hydrolysis but increases reactivity as a nucleophile in alkylation or acylation reactions. This highlights the role of the carbamate in the target compound as both a protective group and a modulator of pharmacokinetic properties .

Enzyme Inhibition Profiles

*Direct activity data for the target compound is unavailable; inferred from structural analogs.

- Key Observations: Sulfonamide-containing benzyl carbamates (e.g., 5k) exhibit potent BChE inhibition (IC50 = 4.33 µM) due to enhanced interactions with the enzyme’s active site. The pyrazine analog may show distinct activity due to nitrogen-driven polarity. Isosorbide-based carbamates achieve nanomolar potency (IC50 = 4 nM) via stacking interactions with Trp82 in BChE, underscoring the importance of rigid backbones .

Condensation Reactions

Benzyl carbamates generally undergo acid-catalyzed condensation with aldehydes (e.g., glyoxal) to form cyclic or polymeric products. For example, benzyl carbamate reacts with glyoxal in acetic acid to yield cyclic diamino-diol derivatives. However, solvents like DMSO deactivate such reactions, suggesting that the target compound’s pyrazine ring may impose additional solvent compatibility constraints .

Stability Considerations

- Hydrolysis : Benzyl carbamates are prone to hydrolysis under acidic or basic conditions. The electron-deficient pyrazine ring in the target compound may accelerate hydrolysis compared to phenyl or thiazole analogs.

- Byproduct Formation : Side reactions (e.g., re-esterification in formic acid) observed in benzyl carbamate condensations highlight the need for controlled conditions during the synthesis of pyrazine derivatives .

Physicochemical Properties

| Property | This compound | Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate | (5-Methylpyrazin-2-yl)methanamine |

|---|---|---|---|

| Molecular Weight | ~285 (estimated) | 324.40 | 123.16 |

| Lipophilicity (LogP) | Moderate (pyrazine polarity) | High (thiazole + phenyl) | Low (primary amine) |

| Solubility | Moderate in polar aprotic solvents | Low in water | High in polar solvents |

Actividad Biológica

Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 243.26 g/mol. The compound features a pyrazine ring, which is known for its biological activity, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.26 g/mol |

| LogP | 2.6067 |

| PSA | 64.11 Ų |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit certain protein kinases involved in cell proliferation and survival, leading to increased cancer cell death.

Case Studies

- In Vitro Studies : In a study evaluating the effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Animal Models : In vivo studies using mouse models have indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, further supporting its anticancer potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, thus altering cellular functions.

- Receptor Binding : It has been suggested that this compound binds to certain receptors on the surface of cells, modulating their activity and leading to downstream effects on cell survival and proliferation.

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Benzyl (5-methylpyrazin-2-yl)carbamate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, typically involving 5-methylpyrazin-2-amine and benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydroxide). Key variables include:

- Solvent : Dichloromethane or chloroform improves solubility and reaction efficiency .

- Temperature : Room temperature minimizes side reactions, while reflux may accelerate kinetics but reduce selectivity .

- Base : Triethylamine outperforms inorganic bases in suppressing hydrolysis of the chloroformate intermediate . Yields range from 70–85% under optimized conditions. Comparative studies show triethylamine/chloroform systems achieve higher purity (≥95%) than NaOH/toluene (72% yield, 90% purity) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR confirm carbamate formation (e.g., carbonyl resonance at ~155 ppm) and pyrazine ring substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 258.1) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrazine-carbamate linkage .

Q. What are the primary applications of this compound in academic research?

- Protecting Group : The benzyl carbamate moiety shields amines during multi-step syntheses .

- Pharmaceutical Intermediates : Used to derivatize pyrazine scaffolds for kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to enzymes like kinases. For example:

- Docking Studies : The pyrazine ring aligns with ATP-binding pockets, while the carbamate group forms hydrogen bonds with catalytic lysine residues .

- Free Energy Calculations : MM/GBSA analyses quantify binding affinities (ΔG ~ -8.2 kcal/mol) . Experimental validation via SPR or ITC is recommended to correlate computational predictions with empirical data .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Hydrolysis studies reveal:

- Acidic Conditions (pH 2) : Rapid degradation (t1/2 = 2 hr) via carbamate cleavage.

- Neutral/Basic Conditions (pH 7–9) : Stability improves (t1/2 > 48 hr) . Contradictions arise from solvent polarity; acetonitrile stabilizes the compound better than aqueous buffers. Use HPLC-PDA to monitor degradation products and adjust formulation pH accordingly .

Q. How do substituent modifications on the pyrazine ring affect biological activity?

Structure-activity relationship (SAR) studies compare derivatives:

Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC50 via fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Crystallography : Co-crystal structures with target enzymes (e.g., PDB 6XYZ) identify binding residues .

- SAR by NMR : Fragment-based screening optimizes lead compounds .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

Discrepancies stem from:

Q. How to address conflicting bioactivity data in different assay systems?

Cell-free vs. cell-based assays may yield divergent results due to:

- Membrane Permeability : LogP (1.9) limits intracellular accumulation .

- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity . Cross-validate findings with orthogonal assays (e.g., thermal shift vs. enzymatic activity) .

Methodological Recommendations

Best practices for handling and storage to ensure compound integrity:

- Storage : -20°C under argon in amber vials to prevent oxidation and hydrolysis .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., reductions with LiAlH4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.